methyl (6-oxo-1(6H)-pyridazinyl)acetate
Description
Methyl (6-oxo-1(6H)-pyridazinyl)acetate is a pyridazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 6 and an acetoxy methyl ester substituent. Its molecular formula is C₈H₈N₂O₃, and it serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules. Pyridazinone derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The ester group in this compound enhances its lipophilicity, influencing its pharmacokinetic properties and bioavailability .
Properties
IUPAC Name |
methyl 2-(6-oxopyridazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)5-9-6(10)3-2-4-8-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTIMYCGSXSUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Benzyl or substituted benzyl groups (e.g., 4-methylbenzyl in or 2-chlorobenzyl in ) enhance steric bulk and electronic effects, modulating target binding. Styryl substituents (as in ) introduce conjugated π-systems, possibly altering photophysical properties.
Pharmacological Activity Comparisons
Anticancer Activity
Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1-yl)acetate () demonstrated low toxicity and is under evaluation for anticancer activity. Its benzyl and methyl substituents may enhance interaction with kinase or protease targets, a feature absent in the parent methyl ester .
Antimicrobial Activity
Ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1-yl)acetate () showed 71% yield and efficacy against Gram-positive bacteria (MIC = 8 µg/mL), attributed to the electron-withdrawing phenyl group enhancing membrane disruption .
Anticonvulsant Potential
Herbicidal Application
Flufenpyr-ethyl (), a trifluoromethyl-substituted analog, acts as a contact herbicide. The trifluoromethyl group increases metabolic resistance, highlighting the role of halogenation in agrochemical design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl (6-oxo-1(6H)-pyridazinyl)acetate, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically begins with cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Esterification of intermediates under controlled pH (6.5–7.5) and temperature (60–80°C) in aprotic solvents (e.g., DMF) is critical. Yield optimization requires monitoring via HPLC (>95% purity) and adjusting solvent polarity to minimize by-products like unreacted hydrazides .
- Key Variables : Temperature, solvent choice (e.g., DMF enhances cyclization efficiency), and stoichiometric ratios of hydrazine to carbonyl precursors.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Analytical Techniques :
- NMR : - and -NMR confirm substitution patterns (e.g., pyridazine ring protons at δ 6.8–7.2 ppm, ester carbonyl at δ 170–175 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 209.06 for CHNO).
- X-ray Crystallography : Resolves stereoelectronic effects of substituents on the pyridazine core .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro Models :
- Enzyme Inhibition : Test against phosphodiesterase-4 (PDE4) or monoamine oxidases (MAOs) at 10–100 µM concentrations using fluorometric assays.
- Antimicrobial Activity : Disk diffusion assays (e.g., E. coli, S. aureus) with zone-of-inhibition measurements .
- Data Interpretation : IC values <50 µM suggest therapeutic potential; discrepancies in activity may arise from solubility limitations (logP ~1.5–2.0).
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the pyridazine ring influence bioactivity?
- Case Study : Replacement of the methyl ester with a benzyl group (e.g., benzyl [3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate) enhances π-π stacking with enzyme active sites, improving PDE4 inhibition (IC reduced by 40%) .
- Contradiction Analysis : Substituents like halogens (e.g., Cl at position 5) may increase cytotoxicity (HeLa cell CC <20 µM) while reducing antimicrobial efficacy, necessitating structure-activity relationship (SAR) optimization .
Q. What strategies resolve contradictory data in enzyme inhibition studies?
- Approach :
Kinetic Assays : Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots.
Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonding with PDE4 residues Glu, Tyr).
Metabolic Stability : Assess hepatic microsome half-life (e.g., rat liver microsomes: t >60 min suggests suitability for in vivo studies) .
- Example : Discrepancies in MAO-B inhibition may arise from redox interference; validate using ascorbate-free buffers .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methods :
- QSAR Models : Predict logD and solubility using Molinspiration or Schrödinger Suite.
- ADMET Prediction : SwissADME evaluates bioavailability (TPSA <90 Å preferred) and CYP450 interactions.
- Binding Free Energy Calculations : MMPBSA/GBSA in AMBER quantifies target affinity (ΔG < -8 kcal/mol indicates strong binding) .
- Outcome : Methyl-to-ethyl ester substitution improves membrane permeability (P >1 × 10 cm/s in Caco-2 assays) .
Experimental Design and Optimization
Q. What protocols optimize regioselectivity in pyridazine functionalization?
- Stepwise Process :
Electrophilic Substitution : Use HNO/HSO for nitration at position 3 (70% yield).
Nucleophilic Aromatic Substitution : React with KSCN in DMSO to introduce thiol groups at position 3.
Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura with aryl boronic acids for biaryl derivatives .
- Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) and -NMR for fluorinated analogs .
Q. How are stability challenges addressed during in vitro assays?
- Mitigation Strategies :
- pH Control : Buffers (PBS, pH 7.4) prevent ester hydrolysis.
- Light Sensitivity : Store solutions in amber vials (<4°C) to avoid photodegradation (t increases from 12 to 48 hr).
- Serum Binding : Use <1% FBS in cell culture media to minimize protein sequestration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
